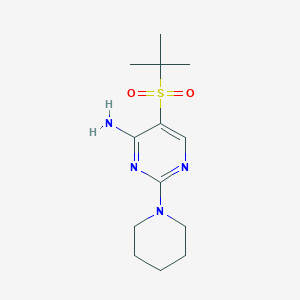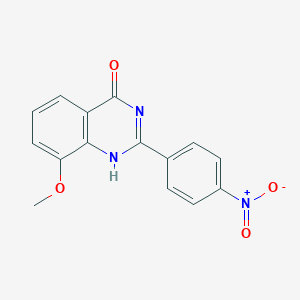
8-Methoxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methoxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one is a synthetic compound that belongs to the quinazolinone family. It is commonly known as MNQO and has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development.
作用機序
The mechanism of action of 8-Methoxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and inflammation. MNQO has been shown to inhibit the activity of topoisomerase I and II, which are essential enzymes for DNA replication and cell division. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
生化学的および生理学的効果
The biochemical and physiological effects of 8-Methoxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one have been extensively studied in vitro and in vivo. MNQO has been shown to induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways. It has also been shown to inhibit cancer cell migration and invasion, which are essential steps in cancer metastasis. In animal models, MNQO has been shown to exhibit potent anti-inflammatory effects by reducing the production of inflammatory mediators.
実験室実験の利点と制限
8-Methoxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and can be easily scaled up for large-scale production. MNQO is also stable under standard laboratory conditions and can be stored for extended periods without significant degradation. However, MNQO has some limitations for lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on 8-Methoxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one. One of the significant directions is to explore its potential as a lead compound for drug development. MNQO has shown promising results in preclinical studies, and further optimization of its chemical structure may lead to the development of potent anticancer and anti-inflammatory drugs. Another direction is to investigate the mechanism of action of MNQO further. A better understanding of its molecular targets and signaling pathways may lead to the development of more effective therapies for cancer and inflammatory diseases. Finally, future research may also focus on the synthesis of MNQO analogs with improved pharmacological properties, such as increased solubility and reduced toxicity.
Conclusion:
In conclusion, 8-Methoxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one is a synthetic compound with significant potential applications in various fields of scientific research. MNQO has shown promising results in preclinical studies as an anticancer and anti-inflammatory agent. Its mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and inflammation. MNQO has several advantages for lab experiments, including its ease of synthesis and stability under standard laboratory conditions. Future research may focus on its potential as a lead compound for drug development, its mechanism of action, and the synthesis of MNQO analogs with improved pharmacological properties.
合成法
The synthesis of 8-Methoxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one involves the reaction of 2-aminobenzoic acid with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-methoxyphenyl isocyanate to form the final product. The synthesis method of 8-Methoxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one is relatively simple and can be easily scaled up for large-scale production.
科学的研究の応用
8-Methoxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one has been extensively studied for its potential applications in various fields of scientific research. One of its significant applications is in medicinal chemistry, where it has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. MNQO has also been studied for its potential as an anti-inflammatory agent, with promising results in animal models.
特性
CAS番号 |
181135-49-9 |
|---|---|
製品名 |
8-Methoxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one |
分子式 |
C15H11N3O4 |
分子量 |
297.26 g/mol |
IUPAC名 |
8-methoxy-2-(4-nitrophenyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H11N3O4/c1-22-12-4-2-3-11-13(12)16-14(17-15(11)19)9-5-7-10(8-6-9)18(20)21/h2-8H,1H3,(H,16,17,19) |
InChIキー |
PGAMJHQYVDYIQX-UHFFFAOYSA-N |
異性体SMILES |
COC1=CC=CC2=C1NC(=NC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
COC1=CC=CC2=C1N=C(NC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
正規SMILES |
COC1=CC=CC2=C1NC(=NC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
同義語 |
4(1H)-Quinazolinone, 8-methoxy-2-(4-nitrophenyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



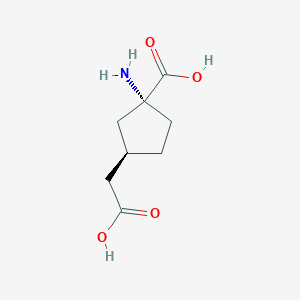
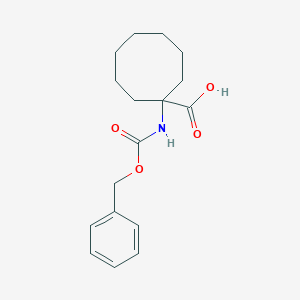
![Ethyl 4-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxylate](/img/structure/B63569.png)
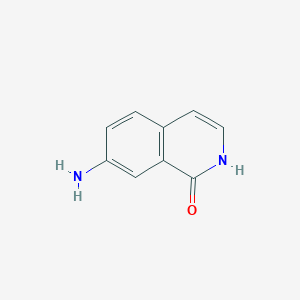


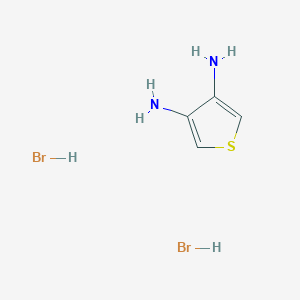
![Carbamothioic acid, [2-(dimethylamino)ethyl]-(9CI)](/img/structure/B63584.png)
![1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone](/img/structure/B63585.png)
![8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione](/img/structure/B63590.png)

